Cefathiamidine impurity 16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefathiamidine impurity 16 is a chemical compound that is often encountered as an impurity in the synthesis of cefathiamidine, a cephalosporin antibiotic. The molecular formula of this compound is C10H11BrN2O5S, and it has a molecular weight of 351.174 g/mol . This impurity is characterized by its unique structure, which includes a bromoacetyl group and a bicyclic ring system.
Preparation Methods
The preparation of cefathiamidine impurity 16 involves specific synthetic routes and reaction conditions. One common method involves the reaction of acetyl bromide with 7-ACA (7-aminocephalosporanic acid) in the presence of a reaction solvent and an auxiliary solvent . The reaction is typically carried out under controlled conditions to ensure the formation of the desired impurity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
Cefathiamidine impurity 16 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the bromoacetyl group in this compound can undergo nucleophilic substitution reactions to form different products. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cefathiamidine impurity 16 has several scientific research applications. In chemistry, it is used as a reference standard for the analysis and quantification of impurities in cefathiamidine formulations . In biology and medicine, it is studied for its potential effects on bacterial cells and its role in the overall efficacy of cefathiamidine as an antibiotic . In the pharmaceutical industry, understanding the presence and behavior of impurities like this compound is crucial for ensuring the safety and effectiveness of drug products.
Mechanism of Action
The mechanism of action of cefathiamidine impurity 16 is related to its interaction with bacterial cells. Like cefathiamidine, this impurity may bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting their activity and disrupting cell wall synthesis . This leads to the weakening and eventual lysis of the bacterial cell. The specific molecular targets and pathways involved in this process are similar to those of cefathiamidine.
Comparison with Similar Compounds
Cefathiamidine impurity 16 can be compared with other similar compounds, such as cefathiamidine impurity 1 and other cephalosporin impurities. These compounds share structural similarities, such as the presence of a bicyclic ring system and functional groups like bromoacetyl. this compound is unique due to its specific molecular structure and the presence of defined stereocenters . This uniqueness can influence its chemical behavior and interactions with biological targets.
Biological Activity
Cefathiamidine impurity 16 is a notable impurity associated with the cephalosporin antibiotic cefathiamidine. Understanding its biological activity is crucial for evaluating the safety, efficacy, and regulatory compliance of pharmaceutical formulations containing this compound. This article delves into the biological properties, mechanisms of action, pharmacokinetics, and potential applications of this compound, supported by relevant data and case studies.
Overview of Cefathiamidine and Its Impurities
Cefathiamidine is a broad-spectrum cephalosporin antibiotic effective against various gram-positive and gram-negative bacteria. The presence of impurities like this compound can influence the overall pharmacological profile of the drug. Impurities are often assessed for their biological activity to ensure they do not adversely affect therapeutic outcomes.
Biological Activity
This compound exhibits antibacterial properties akin to those of its parent compound. The primary mechanism involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to bacterial lysis and death. This mechanism is characteristic of many beta-lactam antibiotics.
Table 1: Comparative Biological Activity
Compound | Antibacterial Spectrum | Mechanism of Action |
---|---|---|
Cefathiamidine | Broad-spectrum (gram-positive and negative) | Inhibits cell wall synthesis |
This compound | Similar to cefathiamidine | Inhibits cell wall synthesis |
Cefazolin | Primarily gram-positive | Inhibits cell wall synthesis |
Cefuroxime | Enhanced activity against gram-negative | Inhibits cell wall synthesis |
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its behavior in biological systems. Studies indicate that cefathiamidine is primarily excreted unchanged via the renal route, with around 90% elimination within 12 hours post-administration. The protein binding capacity is approximately 23%, which may influence its bioavailability and therapeutic effectiveness in different populations, particularly in pediatric patients with Augmented Renal Clearance (ARC) .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Protein Binding | 23% |
Excretion Route | Renal (90% unchanged) |
Half-Life | Approximately 12 hours |
Volume of Distribution | Varies with age and weight |
Case Studies and Research Findings
Recent studies have highlighted the importance of assessing impurities like this compound in clinical settings. For instance, a population pharmacokinetic study demonstrated that dosing adjustments based on renal function significantly impact therapeutic outcomes in infants receiving cefathiamidine . Additionally, research has shown that impurities can affect the efficacy of the parent compound when administered in combination therapies .
Case Study: Efficacy Against Resistant Strains
A study comparing this compound with other beta-lactams indicated that while it retains antibacterial activity against Enterococcus species, its effectiveness diminishes compared to the parent compound under certain conditions. This highlights the necessity for rigorous testing of impurities during drug development to ensure patient safety and treatment efficacy .
Chemical Reactivity and Stability
This compound undergoes various chemical reactions that can alter its biological activity. Key reactions include:
- Oxidation: Can lead to different oxidation products that may have altered antibacterial properties.
- Reduction: May convert the impurity into less potent forms.
- Substitution: Functional groups can be replaced, potentially affecting activity.
Understanding these reactions is vital for quality control during pharmaceutical manufacturing .
Properties
IUPAC Name |
2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-6(2)10-9(11-7(3)4)14-5-8(12)13/h6-7H,5H2,1-4H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJRHUVNQUUTHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.